molecular formula C7H13ClN2O2 B2995296 Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride CAS No. 146422-41-5

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride

Cat. No. B2995296
M. Wt: 192.64
InChI Key: FCKKXIIHBTZJOU-UHFFFAOYSA-N
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Description

“Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 146422-41-5 . It has a molecular weight of 192.65 . The IUPAC name for this compound is "methyl 6-amino-1,2,3,4-tetrahydropyridine-4-carboxylate hydrochloride" .


Synthesis Analysis

The synthesis of tetrahydropyridines, which includes “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride”, involves several methods. One method is the partial reduction of pyridinium salts which gives N-alkyltetrahydropyridines . Another method is the treatment of N-methylpyridinium with borohydride reagents which gives 1-methyl-1,2,3,6-tetrahydropyridine . A modified Ireland-Claisen rearrangement leads to tetrahydropyridines via a silyl ketene acetal intermediate . Ring-closing olefin metathesis has also been used to establish the tetrahydropyridine ring system .


Molecular Structure Analysis

The InChI code for “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” is 1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h4-5,9H,2-3,8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive amino and carboxylate groups. For instance, it has been used in the synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, a model compound for studying chemical and enzymatic reactions of 5-methyl tetrahydrofolate, showcasing its utility in exploring biochemically relevant transformations (Whiteley, Drais, & Huennekens, 1969). Similarly, the reversible blocking of amino groups with citraconic anhydride demonstrates the compound's potential in protecting sensitive functional groups during complex synthesis processes (Dixon & Perham, 1968).

Catalytic Applications

In the context of catalysis, the compound has been highlighted in research focusing on phosphine-catalyzed [4 + 2] annulation reactions, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This illustrates its role in facilitating regioselective and diastereoselective synthesis of complex organic frameworks, which are significant for the development of pharmacologically active molecules (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Research into the antimicrobial properties of related heterocyclic compounds underscores the importance of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride as a starting material for developing new antimicrobial agents. For example, the synthesis and evaluation of novel pyrimidine-5-carboxylic acids have shown significant antimicrobial activity, suggesting that derivatives of methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride could be potential candidates for antibiotic development (Shastri & Post, 2019).

Catalytic Reductions

Additionally, the use of chiral bridged macrocyclic 1,4-dihydropyridines, potentially derived from methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride, in enantioselective reductions of activated carbonyl compounds highlights the compound's relevance in asymmetric synthesis. This application is crucial for producing enantiomerically pure substances, which are vital in the pharmaceutical industry for their enhanced therapeutic profiles and reduced side effects (Talma et al., 1985).

Safety And Hazards

The safety information for “Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride” indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-7(10)5-2-3-9-6(8)4-5;/h5H,2-4H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKKXIIHBTZJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN=C(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2,3,4,5-tetrahydropyridine-4-carboxylate hydrochloride

Synthesis routes and methods

Procedure details

2-Amino-3,4,5,6-tetrahydropyridine-4-carboxylic acid HCl (1.54 g, 8.6 mmol) was suspended in anhydrous methanol (100 ml), and thionyl chloride (0.6 ml, 8.6 mmol) was added dropwise with stirring at room temperature. The resulting solution was refluxed overnight and then evaporated to dryness in vacuo. The resulting crude white solid was recrystallized from methanol/ether to give white crystals 452 mg (27%) mp 180°-181° C., identified as product by 300 MHz nmr and ir 1733 cm-1. Calculated: C 43.64, H 6.8, N 14.55; found: C 43.42, H 6.65, N 14.66.
Name
2-Amino-3,4,5,6-tetrahydropyridine-4-carboxylic acid HCl
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
27%

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